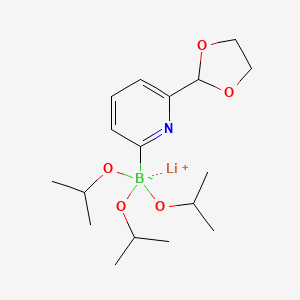
Lithium (6-(1,3-dioxolan-2-yl)pyridin-2-yl)triisopropoxyborate
Vue d'ensemble
Description
“Lithium (6-(1,3-dioxolan-2-yl)pyridin-2-yl)triisopropoxyborate” is a chemical compound with the CAS Number: 1048030-50-7 . It has a molecular weight of 345.17 .
Molecular Structure Analysis
The InChI code for “Lithium (6-(1,3-dioxolan-2-yl)pyridin-2-yl)triisopropoxyborate” is1S/C17H29BNO5.Li/c1-12(2)22-18(23-13(3)4,24-14(5)6)16-9-7-8-15(19-16)17-20-10-11-21-17;/h7-9,12-14,17H,10-11H2,1-6H3;/q-1;+1 . This code represents the molecular structure of the compound. Physical And Chemical Properties Analysis
“Lithium (6-(1,3-dioxolan-2-yl)pyridin-2-yl)triisopropoxyborate” has a molecular weight of 345.17 . The compound’s InChI code is1S/C17H29BNO5.Li/c1-12(2)22-18(23-13(3)4,24-14(5)6)16-9-7-8-15(19-16)17-20-10-11-21-17;/h7-9,12-14,17H,10-11H2,1-6H3;/q-1;+1 .
Applications De Recherche Scientifique
High-Voltage Lithium Metal Batteries
This compound is used in the creation of high-voltage lithium metal batteries . The gel polymer electrolyte (P-DOL) is created by the lithium difluoro(oxalate)borate (LiDFOB)-initiated polymerization process using 1,3-dioxolane (DOL) as a monomer solvent . The P-DOL presents excellent ionic conductivity at −20 ◦C, with an oxidation potential of 4.8 V .
Low-Temperature Battery Performance
The compound is used to improve the performance of lithium metal batteries at low temperatures . The Li∥LiCoO2 cell can stably cycle at 4.3 V under room temperature, with a discharge capacity of 130 mAh g−1 at 0.5 C and a capacity retention rate of 86.4% after 50 cycles .
High-Ni-Content Battery Performance
The compound is used in high-Ni-content LiNi0.8Co0.1Mn0.1O2 (NCM811) cells, which can steadily run for 120 cycles at −20 ◦C, with a capacity retention of 88.4% .
Electrolyte Stability
The compound is used to enhance the stability of the electrode/electrolyte interface in liquid batteries . The DFOB − is conducive to the generation of robust interfaces and inhibits the continuous decomposition of the electrolyte .
Li-ion Transfer in Solid Systems
The compound is used to facilitate the transfer of Li-ions in solid systems . The TFSI − presents higher binding energy with PEO, indirectly proving the important role of the anion in facilitating the transfer of Li-ions in solid systems .
Full Cell Performance of P-DOL
The compound is used in the full Li∥P-DOL∥LFP cell, which presents a discharge capacity of 164.6 mAh g−1 and an average coulombic efficiency (CE) of 96.4% at 0.1 C .
Propriétés
IUPAC Name |
lithium;[6-(1,3-dioxolan-2-yl)pyridin-2-yl]-tri(propan-2-yloxy)boranuide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H29BNO5.Li/c1-12(2)22-18(23-13(3)4,24-14(5)6)16-9-7-8-15(19-16)17-20-10-11-21-17;/h7-9,12-14,17H,10-11H2,1-6H3;/q-1;+1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GBWGLJYVSBVHEX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[Li+].[B-](C1=NC(=CC=C1)C2OCCO2)(OC(C)C)(OC(C)C)OC(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H29BLiNO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Lithium (6-(1,3-dioxolan-2-yl)pyridin-2-yl)triisopropoxyborate | |
CAS RN |
1048030-50-7 | |
| Record name | Borate(1-), [6-(1,3-dioxolan-2-yl)-2-pyridinyl]tris(2-propanolato)-, lithium (1:1), (T-4)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1048030-50-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-(2,1,3-Benzothiadiazol-5-yl)-3-[4-(trifluoromethoxy)phenyl]urea](/img/structure/B1649692.png)
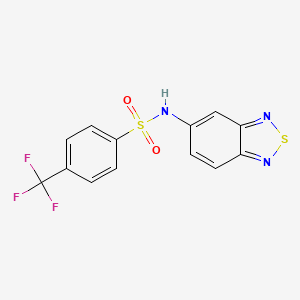
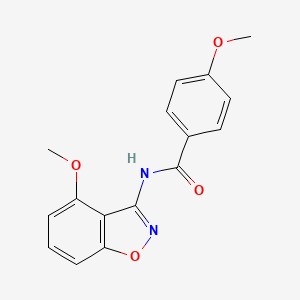


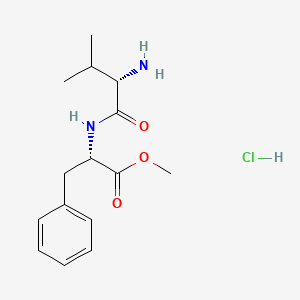
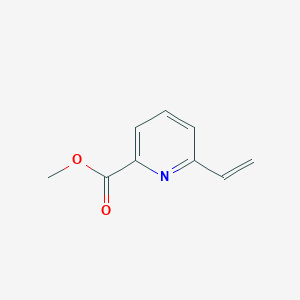
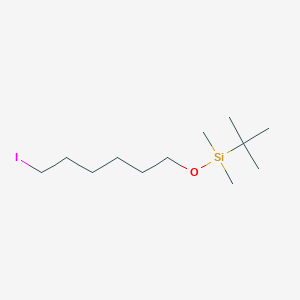
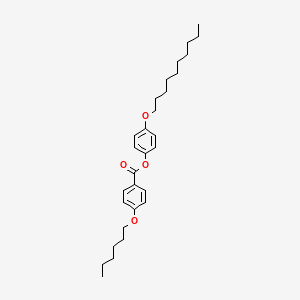
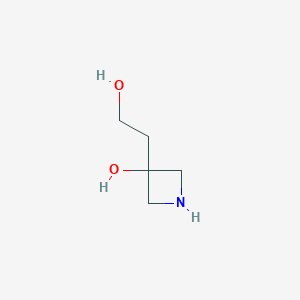

![2-[(2-Bromophenyl)sulfanyl]acetonitrile](/img/structure/B1649711.png)

